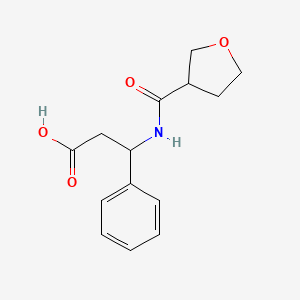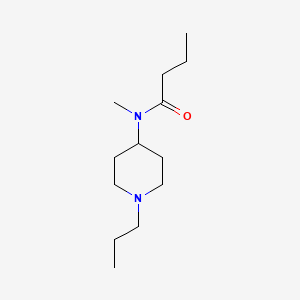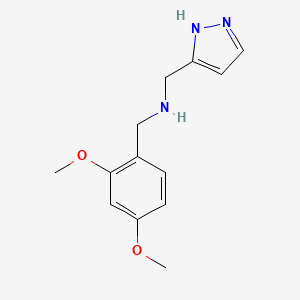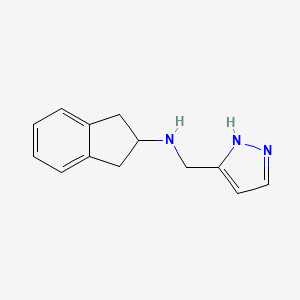
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, commonly known as DPMA, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
DPMA exerts its effects by binding to and activating the 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine receptor, which is expressed in various regions of the brain. Activation of 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine leads to the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate. This modulation results in the regulation of various physiological processes such as mood, cognition, and reward.
Biochemical and Physiological Effects
DPMA has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. DPMA has been shown to modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DPMA has several advantages for use in lab experiments. It is a selective agonist for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which allows for the specific modulation of neurotransmitter release. DPMA is also stable and can be easily synthesized in the lab. However, DPMA has several limitations. It is not water-soluble, which limits its use in in vivo experiments. DPMA is also a potent ligand for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which can lead to receptor desensitization with prolonged use.
Orientations Futures
There are several future directions for the study of DPMA. One direction is the development of more water-soluble analogs of DPMA for in vivo experiments. Another direction is the investigation of the effects of DPMA on other neurotransmitter systems, such as the GABAergic and cholinergic systems. DPMA could also be studied in combination with other drugs for potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
DPMA can be synthesized using a modified version of the Mannich reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde, pyrazole, and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield DPMA.
Applications De Recherche Scientifique
DPMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and drug addiction. Studies have shown that DPMA can modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in these disorders. DPMA has also been shown to enhance cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-5-3-4-10(13(12)18-2)8-14-9-11-6-7-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOHHVXWBOUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)






![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)